molecular formula C18H19N5O2 B2457880 2-(1H-imidazol-1-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone CAS No. 1903048-91-8

2-(1H-imidazol-1-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2457880
CAS No.: 1903048-91-8
M. Wt: 337.383
InChI Key: WTWSRUCGFNNSOW-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Biological Activity

The compound 2-(1H-imidazol-1-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone (hereafter referred to as "the compound") is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, with a molecular weight of approximately 362.42 g/mol.

The biological activity of the compound is primarily attributed to its interaction with specific cellular targets involved in cancer progression and other diseases.

Anticancer Activity

Research indicates that compounds containing imidazole and oxadiazole groups often exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines using assays such as MTT and clonogenic assays.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits cell proliferation in several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)7.3 ± 0.4Induction of apoptosis and cell cycle arrest
Panc-1 (Pancreatic Cancer)10.2 ± 2.6Inhibition of PI3K/AKT signaling pathway

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit critical signaling pathways involved in tumor growth.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Triple-Negative Breast Cancer : A study examined the effects of compounds similar to the target compound on MDA-MB-231 cells, revealing significant reductions in cell viability and colony formation at low concentrations (1-2 µM) .
  • Pancreatic Cancer Spheroids : Research involving pancreatic cancer spheroids showed that treatment with the compound led to reduced viability and disrupted colony growth, indicating its potential as a therapeutic agent in solid tumors .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this specific compound is limited, related studies suggest favorable absorption characteristics and moderate metabolic stability. Toxicological assessments have indicated a need for further investigation into potential side effects, particularly regarding liver toxicity, which is common in many drug candidates.

Properties

IUPAC Name

2-imidazol-1-yl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-20-18(25-21-13)16-10-23(17(24)11-22-8-7-19-12-22)9-15(16)14-5-3-2-4-6-14/h2-8,12,15-16H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWSRUCGFNNSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.